5-Fluoro-2-methylindoline
Overview
Description
5-Fluoro-2-methylindoline: is a fluorinated indoline derivative with the molecular formula C9H10FN . This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the indoline ring.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylindoline is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include 5-fluoro-2-methylindoline, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
For example, the lipophilicity of indole derivatives, as indicated by their Log Po/w values, can affect their absorption and distribution .
Result of Action
Given the diverse biological activities of indole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Action Environment
For instance, it is recommended to keep this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylindoline typically involves the cyclization of appropriately substituted anilines or halobenzenes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the reduction of indole derivatives, which can be achieved using various reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert indole derivatives back to indoline.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline derivatives.
Comparison with Similar Compounds
2-Methylindoline: Lacks the fluorine atom, resulting in different biological activities and reactivity.
5-Fluoroindoline: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness: 5-Fluoro-2-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGDQQKEPRIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459353 | |
Record name | 5-Fluoro-2-methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-70-7 | |
Record name | 5-Fluoro-2-methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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